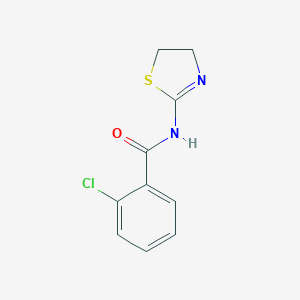
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid, also known as NPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPA is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism.
Wirkmechanismus
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid inhibits DPP-IV by binding to the active site of the enzyme, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which in turn leads to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism and insulin secretion, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been shown to have a variety of other biochemical and physiological effects. These include inhibition of T-cell proliferation, suppression of pro-inflammatory cytokine production, and modulation of the renin-angiotensin system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid in lab experiments is its specificity for DPP-IV, which allows for more targeted investigations of the role of this enzyme in various physiological processes. However, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's potency as an inhibitor can also be a limitation, as it may lead to off-target effects or toxicity if not used carefully.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid. One area of interest is the development of more potent and selective DPP-IV inhibitors based on the structure of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid. Another potential direction is the investigation of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's effects on other physiological processes beyond glucose metabolism and insulin secretion. Additionally, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid's potential neuroprotective effects warrant further investigation in animal models of neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid involves a multi-step process that begins with the reaction of 2-pyridinecarboxylic acid with nitric acid and sulfuric acid to form 3-nitro-2-pyridinyl nitrate. This intermediate is then reduced with sodium borohydride to yield 3-nitro-2-pyridinylmethanol, which is subsequently reacted with piperidine-2-carboxylic acid to form 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been studied for its potential applications in a variety of scientific research fields, including diabetes, cancer, and neurodegenerative diseases. As an inhibitor of DPP-IV, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been investigated for its potential anti-cancer properties, as DPP-IV has been implicated in the proliferation and migration of cancer cells. 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has also been studied for its potential neuroprotective effects, as DPP-IV has been shown to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid |
|---|---|
Molekularformel |
C11H13N3O4 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
1-(3-nitropyridin-2-yl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)9-4-1-2-7-13(9)10-8(14(17)18)5-3-6-12-10/h3,5-6,9H,1-2,4,7H2,(H,15,16) |
InChI-Schlüssel |
LEFPKMYHXKKXMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)
![2,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B239751.png)
![2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239752.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B239754.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B239755.png)
![N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B239758.png)
![2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239760.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B239761.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239767.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B239770.png)
